molecular formula C17H15FN2O2 B5199993 3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide

3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide

Cat. No.: B5199993
M. Wt: 298.31 g/mol
InChI Key: VBRWIZKVBCVHSE-UHFFFAOYSA-N
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Description

3-[(Cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide is a chemical compound characterized by its unique structure, which includes a cyclopropylcarbonyl group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide typically involves the following steps:

  • Cyclopropanecarbonyl chloride: is reacted with 4-fluoroaniline to form an intermediate compound.

  • The intermediate is then coupled with 3-aminobenzoic acid under specific reaction conditions, such as the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .

  • The reaction mixture is purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzamide ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Reagents such as sodium nitrite and hydrochloric acid are employed for nitration reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the benzamide ring, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide is used to study protein interactions and enzyme activities. It can serve as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which 3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(Cyclopropylcarbonyl)amino]propanoic acid

  • 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid

  • Olaparib

Uniqueness: 3-[(Cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide stands out due to its specific structural features, such as the presence of the fluorophenyl group, which can influence its reactivity and biological activity. This compound's unique properties make it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-17(22)12-2-1-3-15(10-12)20-16(21)11-4-5-11/h1-3,6-11H,4-5H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWIZKVBCVHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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